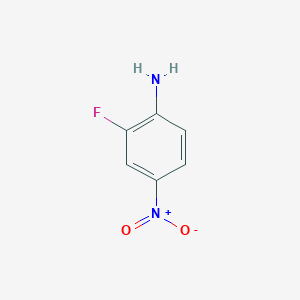

2-Fluoro-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETNCFZQCNCACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190380 | |

| Record name | 2-Fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-35-7 | |

| Record name | 2-Fluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 369-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5CX67PNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-nitroaniline (CAS: 369-35-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitroaniline, a key building block in organic synthesis. With the CAS number 369-35-7, this compound is a versatile intermediate extensively utilized in the development of active pharmaceutical ingredients (APIs), advanced materials, and specialty chemicals. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and key reactions, and presents its spectral data for analytical purposes. The guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is a fluorinated aniline (B41778) derivative characterized by the presence of an amine group, a nitro group, and a fluorine atom on the benzene (B151609) ring. These functional groups impart unique reactivity to the molecule, making it a valuable precursor in various synthetic pathways.

| Property | Value | Reference(s) |

| CAS Number | 369-35-7 | [1][2] |

| Chemical Formula | C₆H₅FN₂O₂ | [1][2] |

| Molecular Weight | 156.11 g/mol | [1][3] |

| Appearance | Brown or yellow powder/crystals | [1] |

| Melting Point | 122-130 °C | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Fluoro-4-nitrobenzenamine, 4-Nitro-2-fluoroaniline | [1][3] |

| InChI Key | LETNCFZQCNCACQ-UHFFFAOYSA-N | [3] |

| SMILES | Nc1ccc(cc1F)--INVALID-LINK--=O | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849).[4] The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom at the 4-position by the amine group.

Experimental Protocol: Synthesis from 3,4-Difluoronitrobenzene

Materials:

-

3,4-Difluoronitrobenzene

-

Aqueous ammonia solution (25-29%)

-

Cuprous oxide (Cu₂O)

-

Industrial alcohol (Ethanol)

-

High-pressure reactor

-

Water

-

Filtration apparatus

Procedure: [4]

-

In a high-pressure reactor, combine 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and a 25-29% aqueous ammonia solution. The recommended molar ratio is 1:0.10-0.12:6-10:10-15 (3,4-difluoronitrobenzene:cuprous oxide:industrial alcohol:ammonia).

-

Seal the reactor and heat the mixture to 120-130°C.

-

Maintain the pressure inside the reactor at 1.2-1.8 MPa.

-

Allow the reaction to proceed for 18-20 hours. The reaction progress can be monitored using Gas Chromatography (GC).

-

After the reaction is complete, cool the reactor to room temperature.

-

Transfer the reaction mixture into water, which will cause the precipitation of a yellow solid.

-

Collect the solid product, this compound, by filtration.

-

Wash the solid with water and dry to obtain the final product.

Caption: Synthesis of this compound.

Key Reactions and Applications

This compound is a versatile building block due to its multiple reactive sites. The amino group can undergo diazotization and nucleophilic substitution, the nitro group can be reduced, and the fluorine atom is susceptible to nucleophilic aromatic substitution. These reactions open pathways to a wide range of derivatives with applications in pharmaceuticals and materials science.[1][5]

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-fluoro-p-phenylenediamine. This transformation is crucial for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Catalytic hydrogenation is a common and efficient method for this reduction.[6][7]

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas source

-

Hydrogenation apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure (General):

-

In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-fluoro-p-phenylenediamine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing effect of the para-nitro group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse range of substituted aniline derivatives.[5]

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure (Adapted from a similar reaction): [8]

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).

-

Dissolve the starting material in anhydrous DMF (5 mL).

-

Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 80-100°C and stir.

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, N-(2-amino-5-nitrophenyl)piperidine, can be purified by column chromatography on silica (B1680970) gel.

Caption: Key reactions of this compound.

Spectral Data

The following tables summarize the characteristic spectral data for this compound.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Reference(s) |

| ¹H | CDCl₃ | ~7.93 (m, 2H), ~6.77 (m, 1H) | - | [5] |

| ¹³C | CDCl₃ | ~149.04 (d) | J = 242.8 | [5] |

| ¹⁹F | - | ~ -116 | - | [5][9][10] |

Note: The provided NMR data is based on typical values for this compound and its derivatives. Actual values may vary depending on the specific experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3400-3300 | N-H stretching (amine) | [11][12] |

| ~1630 | N-H bending (amine) | [11][12] |

| ~1520 | Asymmetric NO₂ stretching | [11][12] |

| ~1340 | Symmetric NO₂ stretching | [11][12] |

| ~1250 | C-F stretching | [11] |

Note: The IR data is based on typical ranges for the functional groups present in the molecule and may vary.

Mass Spectrometry

| Ionization Mode | m/z | Assignment | Reference(s) |

| EI | 156 | [M]⁺ (Molecular ion) | [5] |

| EI | 110 | [M - NO₂]⁺ | [13][14] |

| EI | 83 | [M - NO₂ - HCN]⁺ | [13][14] |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Safety Information

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 369-35-7) is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key component in the synthesis of pharmaceuticals, such as the antibiotic candidate TBI-233, and advanced materials.[1] This guide has provided essential technical information, including its properties, synthesis, key reactions with detailed experimental protocols, and spectral data, to support its effective and safe use in research and development.

References

- 1. ossila.com [ossila.com]

- 2. This compound 95 369-35-7 [sigmaaldrich.com]

- 3. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 5. This compound (CAS 369-35-7) - High Purity [benchchem.com]

- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. biophysics.org [biophysics.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 2-Fluoro-4-nitroaniline (CAS No: 369-35-7), a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1][2][3] The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as a light orange to yellow or green powder or crystalline solid.[4][5] It is characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4-position of the aniline (B41778) ring.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C6H5FN2O2 | [4][6][7] |

| Molecular Weight | 156.11 g/mol | [1][4][7] |

| Melting Point | 122-130 °C | [4][8][9] |

| Boiling Point (Predicted) | 317.2 ± 22.0 °C | [4][5][9] |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [4][5][9] |

| Water Solubility | Slightly soluble | [4][5][9] |

| pKa (Predicted) | -0.45 ± 0.10 | [4][5] |

| Flash Point | 145.6 °C | [9] |

| Vapor Pressure | 0.000392 mmHg at 25°C | [9] |

| Refractive Index (Predicted) | 1.603 | [9] |

Spectral Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1] Key spectral features include bands for the nitro (NO₂) group, the amino (NH₂) group, and the carbon-fluorine (C-F) bond.[1] Spectra are often obtained using KBr pellet or ATR-Neat techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are vital for confirming the chemical structure of this compound. While specific spectral data for this compound was not detailed in the provided search results, related compounds' spectra are available for comparison.[10][11][12]

UV-Vis Spectroscopy

The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. While a specific spectrum for this compound was not found, the UV-Vis spectra of related nitroaniline compounds have been documented.[13]

Experimental Protocols

Melting Point Determination

The melting point of a solid compound like this compound is typically determined using a melting point apparatus or by differential scanning calorimetry (DSC).

General Protocol (Capillary Method):

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Solubility Determination

The solubility of this compound in water is described as "slightly soluble".[4][5][9] A common method to quantify solubility is the shake-flask method.

General Protocol (Shake-Flask Method):

-

An excess amount of the solid is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram illustrates a general workflow for the determination of key physical properties of a solid compound like this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][7] It is also noted as an irritant.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14][15]

References

- 1. This compound (CAS 369-35-7) - High Purity [benchchem.com]

- 2. This compound | 369-35-7 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. This compound CAS#: 369-35-7 [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 95 369-35-7 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR [m.chemicalbook.com]

- 11. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR [m.chemicalbook.com]

- 12. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

2-Fluoro-4-nitroaniline molecular weight and formula

An In-depth Technical Guide to 2-Fluoro-4-nitroaniline

This technical guide provides a comprehensive overview of this compound (CAS No: 369-35-7), a key chemical intermediate. The document details its molecular properties, experimental protocols for its synthesis and analysis, and its significant applications in research and development, particularly for professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Physicochemical Properties

This compound is a fluorinated aniline (B41778) derivative that serves as a versatile molecular scaffold in advanced chemical synthesis.[1] It presents as a light yellow crystal or solid powder.[2] The compound's key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅FN₂O₂ | [2][3] |

| Molecular Weight | 156.11 g/mol | [1][3][4] |

| CAS Number | 369-35-7 | [1] |

| Melting Point | 122-130 °C | [4][5] |

| Appearance | Light orange to yellow crystal/powder | [2][5] |

| Solubility | Slightly soluble in water | [2][5][6] |

| InChI Key | LETNCFZQCNCACQ-UHFFFAOYSA-N | [1][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, primarily involving nucleophilic aromatic substitution (SNAr), nitration of fluorinated precursors, or the reduction of dinitro compounds.[1]

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A common and documented method for synthesizing this compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with an aqueous ammonia (B1221849) solution.[7]

Experimental Protocol:

-

Reactor Charging: A high-pressure reactor is charged with 1200 mL of industrial alcohol, 750 mL of 28% aqueous ammonia, 27 g of cuprous oxide (catalyst), and 480 g of 3,4-difluoronitrobenzene.[7]

-

Reaction Conditions: The materials are mixed, and the temperature is raised to 120°C. The reactor pressure is controlled at 1.7 MPa. The reaction is maintained under these conditions for 18 hours.[7]

-

Monitoring: The reaction progress is tracked using Gas Chromatography (GC).[7]

-

Work-up and Isolation: After the reaction is complete, the reactor is cooled down. The resulting material is pressed into water, leading to the precipitation of the crude product.[7]

-

Purification: The crude this compound is filtered, and the filter cake is washed with water and then dried.[7] Purification can be further achieved by recrystallization from aqueous methanol (B129727) or ethanol.[6] This process yields a product with a purity of approximately 98.6%.[7]

Logical Workflow for Synthesis and Application

The following diagram illustrates the synthesis of this compound from its precursor and its subsequent use as a starting material in the synthesis of a key intermediate for the antibiotic candidate TBI-223.[4]

Caption: Synthesis workflow and application of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound, as it avoids the need for derivatization, which is often required for gas chromatography due to the compound's polar and thermolabile nature.[8] An on-line Solid-Phase Extraction (SPE) coupled with HPLC offers a sensitive and automated method for determining aniline derivatives in various matrices.[8]

Example Protocol: On-Line SPE-HPLC for Aniline Derivatives

This protocol is a general method for nitroanilines and can be adapted for this compound.

-

Standard Preparation:

-

Chromatographic Conditions (Example):

-

HPLC System: A system equipped with an on-line SPE setup.[8]

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detector set to a wavelength appropriate for nitroanilines.

-

-

On-Line SPE Procedure:

-

Loading: The aqueous sample is loaded onto an SPE cartridge, where the analyte is retained.

-

Washing: The cartridge is washed to remove interfering substances.

-

Elution: The analyte is eluted from the cartridge directly into the HPLC system for analysis.[8]

-

This automated process provides high sensitivity and reproducibility, making it ideal for detecting low concentrations of aniline derivatives in environmental or biological samples.[8]

-

Applications in Research and Development

This compound is a valuable building block with diverse applications in both pharmaceutical and materials science research.

-

Pharmaceutical Intermediate: It is a critical starting material in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Notably, it is a precursor for synthesizing a key intermediate of TBI-223, a promising antibiotic candidate for treating tuberculosis.[4] The presence of amine, nitro, and fluorine functional groups allows for versatile reactions such as nucleophilic substitution and diazotization, and the nitro group can be readily reduced to an amine for further derivatization.[1][4]

-

Materials Science: The compound is utilized to introduce sp³ defects onto semiconducting single-walled carbon nanotubes (SWCNTs), creating organic color center-tailored carbon nanotubes.[1][4] It also serves as a precursor for synthesizing organic anode materials for lithium-ion batteries.[1][4]

References

- 1. This compound (CAS 369-35-7) - High Purity [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. This compound CAS#: 369-35-7 [m.chemicalbook.com]

- 6. This compound | 369-35-7 [chemicalbook.com]

- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Profile of 2-Fluoro-4-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document details the expected Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopic characteristics of the molecule, supported by detailed experimental protocols and a logical workflow for its analysis.

Introduction

This compound (C₆H₅FN₂O₂) is an aromatic amine containing both an electron-withdrawing nitro group and a halogen substituent. This unique electronic structure makes it a valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and structural elucidation in research and development. This guide summarizes the key spectroscopic data and methodologies for its acquisition.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by vibrations of the amino (NH₂), nitro (NO₂), and fluoro (C-F) groups, as well as the aromatic ring.

Table 1: Expected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3500 - 3300 | Strong, Doublet | N-H stretching (asymmetric and symmetric) |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1550 - 1490 | Strong | NO₂ asymmetric stretching |

| 1360 - 1320 | Strong | NO₂ symmetric stretching |

| 1300 - 1200 | Strong | C-N stretching |

| 1250 - 1150 | Strong | C-F stretching |

| 850 - 800 | Strong | C-H out-of-plane bending (para-disubstituted) |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.

The ¹H NMR spectrum will show signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine and nitro substituents.

Table 2: Expected ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.9 - 8.1 | dd | J(H,H) ≈ 9 Hz, J(H,F) ≈ 2.5 Hz | H-3 |

| ~ 7.0 - 7.2 | ddd | J(H,H) ≈ 9 Hz, J(H,F) ≈ 9 Hz, J(H,H) ≈ 2.5 Hz | H-5 |

| ~ 6.8 - 6.9 | dd | J(H,H) ≈ 9 Hz, J(H,F) ≈ 12 Hz | H-6 |

| ~ 4.0 - 5.0 | br s | - | NH₂ |

Note: Chemical shifts are referenced to TMS (0 ppm). The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the substituents.

Table 3: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 (d, ¹J(C,F)) | C-2 |

| ~ 140 - 145 | C-4 |

| ~ 135 - 140 | C-1 |

| ~ 125 - 130 (d) | C-5 |

| ~ 115 - 120 (d) | C-3 |

| ~ 110 - 115 (d) | C-6 |

Note: The carbon attached to fluorine will appear as a doublet due to ¹J(C,F) coupling. Other carbons may also show smaller C-F couplings.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong bands for the nitro group and the aromatic ring.

Table 4: Expected Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 1340 | Strong | NO₂ symmetric stretching |

| ~ 1600 | Medium | Aromatic C=C stretching |

| ~ 1250 | Medium | C-F stretching |

| ~ 850 | Medium | Ring breathing mode |

Note: The presence of a nitro group can sometimes lead to fluorescence, which may interfere with the Raman spectrum.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable.[1]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the proton signals and determine the coupling constants.

Raman Spectroscopy

Instrumentation: A Raman spectrometer, such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, equipped with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).[1]

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the sample holder or into a capillary tube.

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over a suitable range (e.g., 3500-100 cm⁻¹).

-

The laser power and acquisition time should be optimized to obtain a good quality spectrum while avoiding sample degradation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques of FTIR, NMR, and Raman provide a powerful and complementary suite of tools for the unambiguous identification and structural elucidation of this compound. By following the detailed protocols outlined in this guide, researchers and professionals in drug development and materials science can ensure the accurate characterization of this important chemical intermediate, facilitating its effective use in further synthetic applications.

References

Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-4-nitroaniline in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the qualitative aspects of its solubility, drawing inferences from its chemical structure and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound using the gravimetric method is provided to enable researchers to generate precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in pharmaceutical development, chemical synthesis, and other research applications where solubility is a critical parameter.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its solubility in different organic solvents is a fundamental physical property that dictates its utility in various applications, including reaction chemistry, purification by recrystallization, and formulation development. Understanding the solubility behavior of this compound is crucial for process optimization, ensuring high yields, and achieving the desired product purity.

Despite its importance, a thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide aims to address this gap by providing a detailed theoretical framework for understanding its solubility and a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 369-35-7 | |

| Molecular Formula | C₆H₅FN₂O₂ | |

| Molecular Weight | 156.11 g/mol | |

| Melting Point | 122-130 °C | |

| Appearance | Solid, powder to crystal | |

| Water Solubility | Slightly soluble |

Qualitative Solubility of this compound

While specific quantitative data is unavailable, the chemical structure of this compound allows for a qualitative assessment of its expected solubility in various organic solvents. The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The nitro group (-NO₂) and the amino group (-NH₂) are polar and capable of hydrogen bonding.

-

Aromatic Ring: The benzene (B151609) ring is non-polar.

-

Fluoro Group: The fluorine atom is highly electronegative, contributing to the molecule's overall polarity.

Based on the principle of "like dissolves like," it can be inferred that this compound will exhibit a range of solubilities in different organic solvents.

-

Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): The ability of these solvents to engage in hydrogen bonding with the nitro and amino groups suggests that this compound should be soluble in these solvents, particularly at elevated temperatures. The fact that it can be recrystallized from aqueous methanol and ethanol (B145695) supports this.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment and can interact with the polar functional groups of this compound, suggesting moderate to good solubility.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the presence of the polar functional groups, the solubility in non-polar solvents is expected to be limited.

The solubility of structurally similar compounds, such as 2-nitroaniline (B44862), further supports these predictions. 2-nitroaniline is known to be more soluble in organic solvents like ethanol and ether compared to water.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath or heating mantle with temperature control

-

Analytical balance (±0.0001 g)

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (solvent-compatible)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven

-

Desiccator

Experimental Workflow Diagram

Caption: Experimental Workflow for Gravimetric Solubility Determination

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

-

Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated syringe fitted with a syringe filter to prevent any solid particles from being transferred.

-

Weighing:

-

Tare a pre-weighed evaporating dish (W₁).

-

Dispense the collected saturated solution into the evaporating dish and record the total weight (W₂).

-

-

Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate evaporation at lower temperatures.

-

Final Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it (W₃). Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

-

Mass of solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Safety Precautions

This compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.[1]

Conclusion

References

An In-depth Technical Guide to the Physical Characterization of 2-Fluoro-4-nitroaniline

This guide provides a comprehensive overview of the physical properties of 2-Fluoro-4-nitroaniline, specifically its melting point and appearance. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for the characterization of this chemical compound.

Compound Identification and Properties

This compound is a fluorinated aniline (B41778) derivative utilized as a versatile intermediate in the synthesis of various compounds, including active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring an amine, a nitro group, and a fluorine atom, allows for a range of chemical reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 369-35-7 | [1][3][4] |

| Molecular Formula | C₆H₅FN₂O₂ | [1][3][4][5] |

| Molecular Weight | 156.11 g/mol | [1][3][4] |

| Melting Point | 122-130 °C | [1][3][5][6] |

| Appearance | Light orange to Yellow to Green powder to crystal; Brown powder | [1][6] |

| Solubility | Slightly soluble in water | [5][7] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the physical characteristics of this compound.

The appearance of a chemical compound is its most fundamental physical property and should be determined through careful visual inspection.[1][2]

Objective: To qualitatively describe the physical state, color, and form of a solid chemical sample.

Materials:

-

A well-lit, clean inspection area with both black and white, non-reflective backgrounds.[8]

-

Spatula and watch glass.

-

Powder-free gloves.[7]

-

Safety glasses.[9]

-

Sample of this compound.

Procedure:

-

Preparation: Ensure the inspection area is clean and free of contaminants. Place a small, representative sample of the compound onto a clean watch glass using a spatula.

-

State and Form Assessment: Observe the sample to determine its physical state (e.g., solid).[1] Characterize its form, noting if it is crystalline, a powder, granular, or amorphous.[4][10][11] For this compound, this would be described as "powder to crystal".[6]

-

Color Assessment: Place the watch glass first against the white background and then against the black background to accurately perceive the color.[8] Record all observed colors and any variations. For this compound, the color can range from light orange to yellow to green, or appear as a brown powder.[1][6]

-

Recording Observations: Document the complete description, including the state, form, and color (e.g., "Yellow crystalline powder").

The melting point is a critical physical property for identifying a substance and assessing its purity.[3][12] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[3][12] The capillary method is a standard technique for this determination.[6][13]

Objective: To determine the melting point range of this compound using a melting point apparatus.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar).[3]

-

Sample of this compound, finely powdered and completely dry.

-

Mortar and pestle (if sample is not already powdered).

-

Thermometer calibrated against a NIST traceable standard.[14]

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[5][15]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[15] Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end.[13][15] The packed sample height should be approximately 2-3 mm.[5]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[3][12]

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[5]

-

Insert a new, properly loaded capillary tube.

-

Heat the apparatus at a faster rate initially. When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute.[5] A slow heating rate is crucial for an accurate reading.[3]

-

Observe the sample continuously through the magnifying eyepiece.[6]

-

-

Recording the Melting Range:

-

Repeatability: Conduct at least two more measurements with fresh samples to ensure the results are consistent and reproducible.[3][5]

Workflow and Data Visualization

The logical flow for the physical characterization of a chemical solid like this compound is depicted below. This process ensures that fundamental properties are determined systematically.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. The Definition of a Solid in Chemistry and Science [thoughtco.com]

- 5. jk-sci.com [jk-sci.com]

- 6. westlab.com [westlab.com]

- 7. nist.gov [nist.gov]

- 8. SOP FOR VISUAL INSPECTION OF AMPOULES AND PARENTERAL PRODUCTS – PharmaGuideHub [pharmaguidehub.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Student Question : How does the appearance of a substance relate to its physical properties? | Chemistry | QuickTakes [quicktakes.io]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. thinksrs.com [thinksrs.com]

- 14. library.aocs.org [library.aocs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-Fluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitroaniline, a key building block in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and significant reactions, making it an essential resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Nomenclature

This compound is an aromatic amine derivative with the chemical formula C₆H₅FN₂O₂.[1] Its structure consists of an aniline (B41778) ring substituted with a fluorine atom at the ortho position and a nitro group at the para position relative to the amino group.

-

IUPAC Name : this compound[2]

-

Synonyms : 2-Fluoro-4-nitrobenzenamine, 4-Nitro-2-fluoroaniline, (2-Fluoro-4-nitrophenyl)amine[2]

Physicochemical Properties

The compound is a solid, typically appearing as a brown or yellow powder.[1][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 156.11 g/mol | [1][2][4] |

| Melting Point | 122-130 °C | [1][4][6] |

| Boiling Point (Predicted) | 317.2 ± 22.0 °C | [6] |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | -0.45 ± 0.10 | [6] |

| Water Solubility | Slightly soluble | [5][6] |

| InChI Key | LETNCFZQCNCACQ-UHFFFAOYSA-N | [2][3] |

Synthesis and Experimental Protocols

The primary synthetic routes to this compound often involve nucleophilic aromatic substitution.[3] A common and scalable method is the ammonolysis of 3,4-difluoronitrobenzene (B149031).

Experimental Protocol: Synthesis via Ammonolysis of 3,4-Difluoronitrobenzene [7]

This protocol is based on a patented industrial synthesis method.

-

Materials :

-

3,4-difluoronitrobenzene

-

28% aqueous ammonia (B1221849) solution

-

Industrial ethanol

-

Cuprous oxide (catalyst)

-

-

Equipment :

-

High-pressure reactor

-

Stirring apparatus

-

Heating and cooling system

-

Filtration apparatus

-

-

Procedure :

-

Charge the high-pressure reactor with 1200 mL of industrial alcohol, 750 mL of 28% ammonia water, 27g of cuprous oxide, and 480g of 3,4-difluoronitrobenzene.

-

Seal the reactor and begin stirring the mixture.

-

Heat the reactor to a temperature of 120°C. The pressure inside the reactor should be controlled at 1.7 MPa.

-

Maintain these conditions for 18 hours. The reaction progress can be monitored using Gas Chromatography (GC).

-

Once the reaction is complete, cool the reactor down.

-

Discharge the reaction mixture into water. This compound will precipitate as a solid.

-

Filter the crude product and wash the filter cake with water.

-

Dry the solid to obtain the final product. The reported yield for this method is approximately 96.4%, with a purity of 98.6% as determined by GC.[7]

-

Key Reactions and Applications

This compound is a versatile intermediate due to its multiple functional groups.[1][3] The amine group can undergo diazotization, the nitro group can be reduced, and the fluorine atom is susceptible to nucleophilic aromatic substitution.[1][3] It serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs), including the antibiotic candidate TBI-223.[1][3]

Logical Workflow: Synthesis and Diazotization

The following diagram illustrates the synthetic pathway from 3,4-difluoronitrobenzene to this compound and its subsequent conversion into a diazonium salt, a key step for further functionalization.

References

- 1. ossila.com [ossila.com]

- 2. This compound | C6H5FN2O2 | CID 101254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 369-35-7) - High Purity [benchchem.com]

- 4. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 369-35-7 [chemicalbook.com]

- 6. This compound | 369-35-7 [amp.chemicalbook.com]

- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

A Technical Guide to Commercial 2-Fluoro-4-nitroaniline for Researchers and Drug Development Professionals

An in-depth analysis of commercial suppliers, quality control, and synthetic protocols for the versatile chemical intermediate, 2-Fluoro-4-nitroaniline.

This technical guide provides a comprehensive overview of this compound (CAS No. 369-35-7), a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This document is intended for researchers, scientists, and professionals in the drug development industry, offering detailed information on commercial suppliers, pricing structures, and crucial experimental protocols for synthesis and quality control.

Commercial Availability and Supplier Analysis

The procurement of this compound is supported by a range of chemical suppliers, from large multinational corporations to specialized manufacturers. The pricing and availability of this compound are influenced by several factors, including purity, order volume, and the geographical location of the manufacturer.[1] High-purity grades, essential for pharmaceutical applications to prevent downstream purification challenges, typically command higher prices.[1] Bulk orders generally result in a lower cost per unit.[1]

For ease of comparison, the following tables summarize quantitative data from various commercial suppliers. Please note that prices are subject to change and should be confirmed with the respective suppliers.

Table 1: Small-Scale Suppliers of this compound

| Supplier | Purity | Available Quantities | Price (USD) |

| Thermo Fisher Scientific | 98% | 5 g, 25 g, 100 g | $23.50 (for 5 g) |

| Thermo Fisher Scientific | 95% | 5 g, 25 g | $43.10 (for 5 g) |

| Sigma-Aldrich | 95% | 5 g | Discontinued, contact for alternatives |

| Ossila | >97% | Contact for details | Contact for details |

Table 2: Bulk and Industrial-Scale Suppliers of this compound

| Supplier | Purity | Available Quantities | Price (USD) |

| Ganapa Liife Science (India) | 99% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Contact for quote |

| BASR Fine Chemicals Pvt. Ltd. (India) | 98% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Contact for quote |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Per KG | $10.00 / KG |

| Sichuan Zhuoyu Yantang Technology Co., Ltd. | 99% | Per g | $1.10 / g |

Experimental Protocols

A thorough understanding of the synthesis and quality control of this compound is critical for its effective use in research and development.

Synthesis Protocol

A common industrial method for the synthesis of this compound involves the reaction of 3,4-difluoronitrobenzene (B149031) with ammonia (B1221849). The following protocol is based on a patented method.[2]

Materials:

-

3,4-difluoronitrobenzene

-

Cuprous oxide (catalyst)

-

Industrial alcohol (solvent)

-

Ammonia solution (25-29% by weight)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with 3,4-difluoronitrobenzene, cuprous oxide, industrial alcohol, and the ammonia solution. The recommended molar ratio of 3,4-difluoronitrobenzene : cuprous oxide : industrial alcohol : ammonia is 1 : 0.10-0.12 : 6-10 : 10-15.[2]

-

Mix the materials thoroughly and heat the reactor to a temperature of 120-130°C.

-

Maintain the pressure inside the reactor at 1.2-1.8 MPa.

-

Allow the reaction to proceed for 18-20 hours, monitoring the progress using Gas Chromatography (GC).[2]

-

Once the reaction is complete, cool the reactor and transfer the contents into water.

-

A yellow solid, this compound, will precipitate.

-

Filter the solid, wash it with water, and dry to obtain the final product.

This method has been reported to yield a product with a purity of 98.61% (as determined by GC) and a molar yield of 96.4% based on the starting 3,4-difluoronitrobenzene.[2]

Quality Control and Analysis

Ensuring the purity and identity of this compound is crucial. A Certificate of Analysis (CoA) should be requested from the supplier, which typically includes the following tests.

Key Quality Control Parameters:

-

Appearance: The compound should be a yellow to brown powder or crystalline solid.

-

Melting Point: The expected melting point range is 122-130°C.

-

Assay (Purity): Purity is commonly determined by Gas Chromatography (GC). A typical specification is a minimum of 97.5% purity.

-

Identity: The chemical structure is confirmed using techniques such as Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. The IR spectrum should be authentic when compared to a reference standard.

-

Solubility: It is slightly soluble in water.

A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method could also be developed for sensitive quantification and impurity profiling, similar to methods used for related compounds like 4-fluoroaniline.[3]

Visualized Workflows

To aid in the understanding of the procurement and quality control processes, the following diagrams illustrate the key steps involved.

The diagram above outlines the typical workflow from identifying the need for this compound to its final release into inventory after rigorous quality control checks.

This flowchart illustrates the key stages in the synthesis of this compound, including in-process monitoring and final product analysis.

References

Methodological & Application

synthesis of 2-Fluoro-4-nitroaniline from 3,4-difluoronitrobenzene

Application Note: Synthesis of 2-Fluoro-4-nitroaniline

Introduction

This compound is a critical fluorinated building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials.[1][2] Its molecular structure, featuring amine, nitro, and fluorine functional groups, allows for diverse chemical transformations such as nucleophilic substitution and diazotization.[1][2] This compound is a key precursor for TBI-223, an antibiotic candidate for tuberculosis treatment, and is also used in materials science for applications like modifying carbon nanotubes and developing organic anode materials for lithium-ion batteries.[1][2]

This application note provides a detailed protocol for the via a nucleophilic aromatic substitution (SNAr) reaction, specifically through ammonolysis.[1][3]

Principle of the Reaction

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The strongly electron-withdrawing nitro group (-NO₂) on the benzene (B151609) ring activates the fluorine atoms for nucleophilic attack by ammonia (B1221849) (NH₃). The fluorine atom at the para-position (C4) relative to the nitro group is more activated and sterically accessible, leading to its selective displacement by the amino group (-NH₂) to yield the desired product, this compound. The reaction is typically performed at elevated temperature and pressure in a sealed reactor. The use of a copper(I) oxide catalyst can facilitate the reaction, leading to high yields.[1][3]

Experimental Protocol

Materials and Equipment

-

Reagents:

-

3,4-Difluoronitrobenzene (B149031) (MW: 159.09 g/mol )

-

Aqueous Ammonia (25-29% w/w solution)

-

Cuprous Oxide (Cu₂O) (MW: 143.09 g/mol )

-

Industrial Alcohol (Ethanol)

-

Deionized Water

-

Petroleum Ether (for optional washing step)[3]

-

-

Equipment:

-

High-pressure stainless steel reactor with stirring and temperature/pressure controls

-

Heating mantle or oil bath

-

Buchner funnel and vacuum flask

-

Filter paper

-

Drying oven

-

Standard laboratory glassware

-

Gas Chromatograph (GC) for reaction monitoring

-

Safety Precautions

-

This reaction involves high pressure and temperature and should only be performed by trained personnel in a well-ventilated fume hood using an appropriate high-pressure reactor.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3,4-Difluoronitrobenzene and this compound are harmful if swallowed, in contact with skin, or if inhaled.[4] Handle with care.

-

Aqueous ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.

Procedure

-

Reactor Charging: In a high-pressure reactor, charge the following reagents in the specified molar ratio of 3,4-difluoronitrobenzene: Cuprous Oxide: Industrial Alcohol: Ammonia = 1: 0.10-0.12: 6-10: 10-15.[3]

-

For a representative scale, add industrial alcohol (1200 mL), 28% aqueous ammonia (750 mL), cuprous oxide (27 g), and 3,4-difluoronitrobenzene (480 g).[3]

-

-

Reaction Conditions: Seal the reactor and begin stirring the mixture.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after safely cooling and depressurizing the reactor) and analyzing them by Gas Chromatography (GC) until the starting material is consumed.[3]

-

Work-up and Isolation:

-

After the reaction is complete, cool the reactor to room temperature.

-

Safely vent any excess pressure.

-

Transfer the reaction mixture into a larger vessel containing water. A yellow solid product will precipitate.[3]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with water to remove any soluble impurities.[3]

-

An optional wash with petroleum ether can be performed to remove nonpolar impurities.[3]

-

-

Drying: Dry the purified yellow solid in a drying oven to obtain the final product, this compound.[3]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis as described in the literature.[3]

| Parameter | Value |

| Reactants | |

| 3,4-Difluoronitrobenzene | 480 g (3.02 mol) |

| Cuprous Oxide | 27 g (0.19 mol) |

| 28% Aqueous Ammonia | 750 mL |

| Industrial Alcohol | 1200 mL |

| Reaction Conditions | |

| Temperature | 120°C |

| Pressure | 1.7 MPa |

| Reaction Time | 18 hours |

| Results | |

| Crude Product Mass | 451.5 g |

| Purity (by GC) | 98.61% |

| Molar Yield | 96.4% |

Visualizations

Chemical Reaction Pathway

Caption: Chemical scheme for the ammonolysis of 3,4-difluoronitrobenzene.

Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-nitroaniline is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group positioned para to the fluorine atom, which serves as a good leaving group.[1] This reactivity profile makes this compound a valuable building block for the synthesis of a diverse array of substituted aniline (B41778) derivatives, which are precursors to various heterocyclic compounds and active pharmaceutical ingredients (APIs).[2] Notably, it is a key starting material in the synthesis of the promising antibiotic candidate, TBI-223.[2]

These application notes provide detailed protocols and quantitative data for the SNAr reactions of this compound with various nucleophiles, including amines, thiols, and alkoxides. Additionally, the mechanism of action of TBI-223, a downstream product, is detailed and visualized.

General Nucleophilic Aromatic Substitution (SNAr) Workflow

The SNAr reaction of this compound proceeds via a well-established addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the final step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized mechanism of the SNAr reaction of this compound.

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles - Synthesis of a Key Intermediate for TBI-223

This protocol details the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a crucial intermediate for the novel oxazolidinone antibiotic, TBI-223. This procedure has been successfully scaled up to a 100g scale with high yield and purity.

Reaction Scheme:

This compound + 3,3-bis(bromomethyl)oxetane (B1265868) → 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Materials and Methods:

| Reagent/Solvent | Molar Ratio/Concentration |

| This compound | 1.0 eq |

| 3,3-bis(bromomethyl)oxetane | 1.1 eq |

| Potassium Hydroxide (B78521) (KOH) | 3.0 eq |

| Dimethylformamide (DMF) | q.s. |

Procedure:

-

To a solution of this compound in dimethylformamide (DMF), add 3,3-bis(bromomethyl)oxetane.

-

Add potassium hydroxide to the mixture.

-

Heat the reaction mixture and stir for a specified time, monitoring the reaction progress by a suitable analytical method such as HPLC.

-

Upon completion, the reaction is worked up, and the product is isolated.

Quantitative Data:

| Scale | Yield | Purity |

| 100 g | 87% | >99% |

Protocol 2: General Procedure for Reaction with Thiol Nucleophiles

This protocol provides a general method for the SNAr reaction of this compound with thiol nucleophiles.

Materials and Methods:

| Reagent/Solvent | Molar Ratio/Concentration |

| This compound | 1.0 eq |

| Thiol (e.g., Thiophenol) | 1.1 eq |

| Base (e.g., K₂CO₃, NaH) | 1.2 eq |

| Solvent (e.g., DMF, DMSO) | q.s. |

Procedure:

-

In an inert atmosphere, dissolve the thiol in an anhydrous solvent.

-

Add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH) to generate the thiolate.

-

Add a solution of this compound in the same solvent to the thiolate solution.

-

Allow the reaction to proceed at room temperature or with heating, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

Quantitative Data (Exemplary):

| Nucleophile | Base | Solvent | Temperature | Time | Yield |

| Thiophenol | NaH | DMF | Room Temp | 4 h | High |

Protocol 3: General Procedure for Reaction with Alkoxide/Phenoxide Nucleophiles

This protocol outlines a general procedure for the SNAr reaction of this compound with alcohols or phenols.

Materials and Methods:

| Reagent/Solvent | Molar Ratio/Concentration |

| This compound | 1.0 eq |

| Alcohol/Phenol (B47542) | 1.2 eq |

| Base (e.g., NaH, K₂CO₃) | 1.2 eq |

| Solvent (e.g., THF, DMF) | q.s. |

Procedure:

-

Under an inert atmosphere, dissolve the alcohol or phenol in an anhydrous solvent.

-

Add the base to generate the corresponding alkoxide or phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction and monitor its progress by TLC.

-

After completion, cool the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, wash, dry, and concentrate the organic phase.

-

Purify the crude product using techniques like column chromatography or recrystallization.

Quantitative Data (Exemplary):

| Nucleophile | Base | Solvent | Temperature | Time | Yield |

| Phenol | K₂CO₃ | DMF | 80 °C | 12 h | High |

Application in Drug Development: The Mechanism of Action of TBI-223

The derivatives of this compound have significant applications in drug discovery. A prime example is TBI-223, a novel oxazolidinone antibiotic developed for the treatment of tuberculosis (TB).[3] TBI-223 exhibits a potent antibacterial effect by inhibiting bacterial protein synthesis.[3][4]

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by TBI-223

TBI-223 targets the 50S subunit of the bacterial ribosome.[3][4] It binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[3] This binding event physically obstructs the proper positioning of aminoacyl-tRNA at the A-site of the ribosome. Consequently, the formation of peptide bonds is inhibited, leading to a halt in protein synthesis and ultimately inhibiting bacterial growth.[3] A key advantage of TBI-223 over its predecessor, linezolid, is its potentially improved safety profile, with a reduced affinity for mitochondrial ribosomes, which may lead to less myelosuppression.[3]

Caption: Mechanism of action of TBI-223 in inhibiting bacterial protein synthesis.

Conclusion

This compound is a highly valuable and reactive scaffold for the synthesis of diverse organic molecules with significant applications in pharmaceutical and materials sciences. The protocols provided herein offer robust methods for its functionalization via nucleophilic aromatic substitution with a range of nucleophiles. The development of TBI-223 from a this compound-derived intermediate underscores the importance of this starting material in the discovery of new therapeutics. The detailed understanding of the mechanism of action of such drugs is crucial for the rational design of future drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: 2-Fluoro-4-nitroaniline as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a diverse array of molecules, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a nitro group, and a fluorine atom, provides multiple reactive sites for strategic chemical modifications. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), while the amino group can be readily diazotized or acylated. Furthermore, the nitro group itself can be reduced to an amine, opening pathways to various diamine derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical ingredients and other advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 369-35-7 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| Appearance | Yellow solid |

| Melting Point | 122-130 °C |

| Purity | ≥95% |

Key Synthetic Applications and Protocols

This compound is a cornerstone for the synthesis of complex molecules, including antibiotics and anti-cancer agents. The following sections detail its application in the synthesis of a key intermediate for the antibiotic TBI-223 and as a precursor to tyrosine kinase inhibitors.

Synthesis of a Key Intermediate for the Antibiotic TBI-223

TBI-223 is a promising oxazolidinone antibiotic candidate for the treatment of tuberculosis.[1] A crucial intermediate in its synthesis, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, can be efficiently prepared from this compound.

This two-step protocol involves the hydroxide-facilitated alkylation of this compound with 3,3-bis(bromomethyl)oxetane (B1265868).

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

-

Reaction: Ring closure of tribromoneopentyl alcohol.

-

Reagents: Tribromoneopentyl alcohol, sodium hydroxide (B78521).

-

Procedure: Treatment of tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions.

-

Yield: 72%

-

Purity: >95%

Step 2: Alkylation of this compound

-

Reaction: N-alkylation of this compound with 3,3-bis(bromomethyl)oxetane.

-

Reagents: this compound, 3,3-bis(bromomethyl)oxetane, hydroxide source.

-

Procedure: A mixture of this compound and 3,3-bis(bromomethyl)oxetane is treated with a hydroxide source.

-

Yield: 87% (on a 100 g scale)

-

Purity: >99%

TBI-223 functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding event sterically hinders the proper positioning of aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting protein synthesis, which ultimately leads to the inhibition of bacterial growth.

References

Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction:

2-Fluoro-4-nitroaniline is a versatile chemical intermediate playing a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, including a reactive amine group, a nitro group, and a fluorine atom, make it a valuable building block for creating complex molecular architectures with desired pharmacological properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of a key intermediate for the potent anti-tuberculosis drug candidate, TBI-223.

Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate for TBI-223

A practical and scalable route for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a critical precursor for the in-development tuberculosis treatment TBI-223, has been developed. This method utilizes a direct, protecting-group-free alkylation of this compound.[1]

Reaction Scheme:

Caption: Synthetic route to a key TBI-223 intermediate.

Experimental Protocol:

This protocol is based on the hydroxide-facilitated alkylation of this compound with 3,3-bis(bromomethyl)oxetane (BBMO).[1]

Materials:

-

This compound

-

3,3-Bis(bromomethyl)oxetane (BBMO)

-

Sodium hydroxide (B78521) (NaOH), 50 wt % solution in water

-

Solvent (e.g., as determined by optimization)

-

Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (optional catalyst)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent) and 3,3-bis(bromomethyl)oxetane (1.2 equivalents).

-

Add the chosen solvent to the mixture.

-

Heat the reaction mixture to the desired temperature with stirring.

-

Slowly add a 50 wt % aqueous solution of sodium hydroxide (2.5 equivalents) to the hot reaction mixture.

-

Optionally, a catalytic amount of KI or TBAI (0.1 equivalents) can be added.[1]

-

Maintain the reaction at the set temperature for approximately 16 hours, monitoring the progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

-